molecular formula C25H29NO6 B3339586 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-2-methyl-5-oxopentanoic acid CAS No. 1072845-48-7

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-2-methyl-5-oxopentanoic acid

Cat. No.: B3339586
CAS No.: 1072845-48-7
M. Wt: 439.5 g/mol
InChI Key: VQJPOKXHUZJEJQ-VWLOTQADSA-N
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Description

This compound is a protected amino acid derivative widely used in peptide synthesis. Its structure includes:

  • Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for amines, enabling selective deprotection under mild conditions.
  • tert-Butoxy (t-BuO) group: A bulky, acid-labile protecting group for carboxylic acids.
  • Methyl substituent: Introduced at the second carbon, influencing steric and electronic properties.
  • (S)-configuration: Dictates stereochemistry at the chiral center.

This compound is critical in solid-phase peptide synthesis (SPPS) for constructing complex peptides with precise stereochemical control.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-24(2,3)32-21(27)13-14-25(4,22(28)29)26-23(30)31-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,13-15H2,1-4H3,(H,26,30)(H,28,29)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQJPOKXHUZJEJQ-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CCC(=O)OC(C)(C)C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-2-methyl-5-oxopentanoic acid, often referred to as Fmoc-L-Glu(OtBu)2-OH, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C29H35NO6. The compound features a fluorenyl group, which is known for its ability to enhance the pharmacological properties of derivatives. The synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for the incorporation of non-canonical amino acids and the development of peptide-based drugs .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of fluorenone derivatives, including those similar to this compound. These compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with some derivatives exhibiting low inhibitory concentrations comparable to standard antibiotics .

Antiproliferative Effects

Research indicates that fluorenone derivatives can act as type I topoisomerase inhibitors, demonstrating antiproliferative activity against cancer cell lines. The introduction of specific side chains has been shown to enhance this activity, suggesting that structural modifications can lead to improved therapeutic efficacy .

Case Studies

  • Antimicrobial Activity Assessment : A study evaluated a series of fluorenone derivatives for their antimicrobial activity against both planktonic and biofilm states of bacterial strains. Results indicated that electron-withdrawing groups significantly enhanced antimicrobial efficacy, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .
  • Antiproliferative Activity : In another investigation, various fluorenone analogs were synthesized and tested for their ability to inhibit cancer cell proliferation. Compounds with linear alkyl groups demonstrated superior activity compared to those with branched or bulky groups, indicating that chain length and structure are critical for biological activity .

Data Tables

Compound NameMolecular FormulaBiological ActivityReference
Fmoc-L-Glu(OtBu)2-OHC29H35NO6Antimicrobial, Antiproliferative
Tilorone AnalogC21H24N2O3Antiviral
9-Fluorenone DerivativeC13H10OAntineoplastic

Scientific Research Applications

Applications in Medicinal Chemistry

2.1. Peptide Synthesis
Fmoc-L-Tert-butoxy-oxopentanoic acid serves as a crucial building block in the synthesis of peptides. The Fmoc group allows for selective protection of the amino group during the synthesis process, facilitating the formation of peptide bonds without interference from other functional groups.

Case Study: Synthesis of Antimicrobial Peptides
Research has demonstrated the successful incorporation of this compound in the synthesis of antimicrobial peptides, which exhibit activity against resistant bacterial strains. The Fmoc protection strategy has been shown to enhance yield and purity in peptide synthesis, leading to more effective antimicrobial agents .

2.2. Drug Development
The compound's structural features make it a candidate for drug development, particularly in designing inhibitors for various biological targets.

Case Study: Inhibition of Enzymatic Activity
In a study focusing on enzyme inhibitors, derivatives of Fmoc-L-Tert-butoxy-oxopentanoic acid were synthesized and tested against specific proteases. The results indicated that modifications at the tert-butoxy position significantly influenced inhibitory potency, showcasing its utility in drug design .

Applications in Biochemistry

3.1. Protein Engineering
This compound is employed in protein engineering to modify existing proteins or create novel proteins with desired functionalities.

Case Study: Creation of Modified Enzymes
Researchers have utilized Fmoc-L-Tert-butoxy-oxopentanoic acid to introduce specific modifications in enzyme active sites, improving substrate specificity and catalytic efficiency .

3.2. Bioconjugation Techniques
The compound also plays a role in bioconjugation techniques, where it can be used to attach biomolecules to surfaces or other biomolecules.

Chemical Reactions Analysis

Peptide Coupling Reactions

The Fmoc group is selectively cleaved under basic conditions (e.g., piperidine in DMF), exposing the amine for peptide bond formation. Reaction with activated amino acids or other nucleophiles proceeds via carbodiimide-mediated coupling:

Table 1: Representative Coupling Conditions

Reagent SystemSolventTemperatureYieldSource
BOP reagent, HOBt, DIPEADMF25°C85–92%
HBTU, HOBt, DIPEADCM0°C → RT78%
EDC·HCl, NHSTHF25°C70%

Key Findings :

  • The tert-butyl ester remains stable during Fmoc deprotection and coupling, enabling sequential synthesis of complex peptides .

  • Coupling efficiency depends on steric hindrance from the γ-methyl group, necessitating extended reaction times (4–6 hours) .

Deprotection of the tert-Butyl Ester

The tert-butyl group is removed under acidic conditions to yield the free carboxylic acid, critical for further functionalization:

Table 2: Deprotection Methods

AcidReaction TimePurity Post-WorkupSource
Trifluoroacetic acid (TFA)1–2 hours>95%
HCl (4 M in dioxane)4 hours90%
H<sub>2</sub>SO<sub>4</sub> (dilute)6 hours88%

Mechanistic Insight :

  • TFA cleaves the tert-butyl ester via protonation of the carbonyl oxygen, followed by elimination of isobutylene .

  • Side reactions (e.g., aspartimide formation) are suppressed due to the γ-methyl group’s steric protection .

Esterification and Transesterification

The carboxylic acid undergoes esterification to form active intermediates for conjugation:

Example Reaction:

Compound+Allyl bromideCs2CO3,CH3CNAllyl ester(Yield 90 )[5]\text{Compound}+\text{Allyl bromide}\xrightarrow{\text{Cs}_2\text{CO}_3,\text{CH}_3\text{CN}}\text{Allyl ester}\quad (\text{Yield 90 })\quad[5]

Applications :

  • Allyl esters facilitate orthogonal deprotection strategies in solid-phase synthesis .

  • Transesterification with benzyl alcohol forms stable benzyl esters for long-term storage .

Side-Chain Modifications

The γ-methyl group directs regioselectivity in reactions:

Table 3: Functionalization at γ-Position

Reaction TypeReagentProductYieldSource
Reductive AminationNaBH(OAc)<sub>3</sub>, DCESecondary amine derivative82%
Mitsunobu ReactionDIAD, PPh<sub>3</sub>Ether-linked analogs75%

Limitations :

  • Steric bulk from the methyl group reduces reactivity in SN2 reactions .

  • Radical-based modifications (e.g., thiol-ene click chemistry) show higher efficiency .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 200°C, with CO<sub>2</sub> release from the Fmoc group .

  • Hydrolytic Sensitivity : The tert-butyl ester hydrolyzes slowly in aqueous buffers (t<sub>1/2</sub> = 48 hours at pH 7.4) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (R)- vs. (S)-Configuration

The (R)-enantiomer, (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid (CAS: 1562442-35-6), shares identical functional groups but differs in stereochemistry .

Property (S)-Isomer (R)-Isomer
Molecular Formula C₂₅H₂₉NO₆ (inferred) C₂₅H₂₉NO₆
Molecular Weight ~439.50 g/mol (estimated) 439.50 g/mol
Stereochemical Impact Dictates peptide backbone geometry Altered spatial arrangement
Synthetic Utility Preferred for L-amino acid sequences Used in D-amino acid incorporation

Key Insight : Enantiomers exhibit identical physicochemical properties (e.g., solubility, melting point) but differ in biological activity and peptide chain orientation .

Functional Group Variations

Substitution at the 5th Carbon
  • Compound A: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-((diphenyl(p-tolyl)methyl)amino)pentanoic acid (CAS: 343770-23-0) replaces the tert-butoxy group with a diphenyl(p-tolyl)methylamino moiety .
  • Impact : Increased steric hindrance reduces coupling efficiency in SPPS but enhances resistance to acidic conditions.
Property Target Compound Compound A
Protecting Group tert-Butoxy (acid-labile) Diphenyl(p-tolyl)methylamino
Solubility Moderate in DMF/DCM Lower due to aromatic bulk
Deprotection Conditions Trifluoroacetic acid (TFA) Stronger acids (e.g., HCl)
Side-Chain Modifications
  • Compound B: (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(butyl-(methyl)amino)pentanoic acid hydrochloride (from ) features a tertiary amine side chain.
  • Impact : Enhanced water solubility due to protonation at physiological pH but may complicate purification .

Structural Analogues in Patent Literature

  • Compound C: (R)-4-((R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanamido)-5-(tert-butoxy)-5-oxopentanoic acid (Reference Example 97, EP 3 666 787 A1) includes multiple tert-butoxy groups . Key Difference: Extended backbone with additional tert-butoxy protection increases molecular weight (MW: ~574 g/mol) and alters solubility in polar solvents .

Stability and Reactivity

  • Fmoc Group Stability : All Fmoc-protected analogues are sensitive to piperidine or DBU in DMF, enabling rapid deprotection .
  • tert-Butoxy Group Stability : Resists basic conditions but cleaved by TFA, making it orthogonal to Fmoc .

Hazard Profiles (Based on Analogues)

  • Skin/Eye Irritation : Common hazards (H315, H319) due to reactive functional groups .
  • Handling Precautions : Use PPE (gloves, goggles) and work in a fume hood .

Q & A

Q. Methodological Insight :

  • In SPPS, Fmoc ensures selective deprotection without disturbing acid-sensitive tert-butoxy groups.
  • Example protocol: Couple the compound to resin-bound peptides using HBTU/HOBt/DIEA activation in DMF (1:1:2 molar ratio, 1–2 hours, room temperature) .

Basic: What safety precautions are critical when handling this compound?

Answer:
Key precautions from safety data sheets (SDS):

  • Hazards : Skin/eye irritation (H315, H319), respiratory irritation (H335) .
  • PPE : Nitrile gloves, lab coat, safety goggles, and fume hood for aerosol prevention .
  • Emergency Measures :
    • Skin contact: Wash with soap/water for 15 minutes .
    • Inhalation: Move to fresh air; seek medical attention if symptoms persist .

Q. Best Practices :

  • Use closed systems for weighing to minimize dust exposure .

Basic: What storage conditions ensure compound stability?

Answer:

  • Temperature : Store at –20°C in airtight, light-resistant containers .
  • Moisture : Desiccate with silica gel to prevent hydrolysis of tert-butoxy groups .
  • Incompatibilities : Avoid strong acids/bases and oxidizing agents to prevent premature deprotection .

Advanced: How can coupling efficiency be optimized in SPPS?

Answer:
Factors Affecting Efficiency :

  • Activation Reagents : HBTU/HOBt or PyBOP/DIEA improve coupling kinetics .
  • Solvent : Anhydrous DMF or NMP enhances solubility and reaction rates .
  • Monitoring : Use Kaiser test or HPLC to detect unreacted amines .

Q. Troubleshooting :

  • Low efficiency: Pre-activate the compound for 5 minutes before resin addition .

Advanced: What analytical techniques validate purity and structure?

Answer:

Technique Parameters Application Reference
HPLC C18 column, 0.1% TFA in H2O/MeCN gradientPurity assessment (>95%)
LC-MS ESI+, m/z 611 (M+H)+Confirm molecular weight
NMR 1H/13C in DMSO-d6Verify Fmoc/tert-butoxy integrity

Q. Example :

  • For NMR: Fmoc aromatic protons appear at δ 7.3–7.8 ppm; tert-butoxy singlet at δ 1.4 ppm .

Advanced: How to resolve contradictory solubility data in solvents?

Answer:
Systematic Testing Protocol :

Test solubility in DMF, DCM, THF, and DMSO at 25°C .

Centrifuge (10,000 rpm, 10 minutes) to separate undissolved particles.

Quantify via UV-Vis (Fmoc λmax = 290 nm) .

Q. Reported Data :

  • DMF : High solubility (≥50 mg/mL) .
  • DCM : Moderate (20 mg/mL); requires sonication .

Advanced: How to mitigate premature Fmoc deprotection?

Answer:
Causes and Solutions :

  • Base Contamination : Use fresh piperidine (20% in DMF) and avoid prolonged exposure (>10 minutes) .
  • Temperature : Maintain reaction at 25°C; higher temperatures accelerate deprotection .
  • Monitoring : Track Fmoc removal via UV absorbance at 301 nm .

Q. Validation :

  • After deprotection, confirm free amines via TNBS assay .

Advanced: What strategies improve tert-butoxy cleavage efficiency?

Answer:
Deprotection Protocol :

  • Reagent : 95% TFA with 2.5% H2O and 2.5% TIS (1–2 hours) .
  • Scavengers : Add EDT or thioanisole to prevent side reactions .

Q. Post-Cleavage Analysis :

  • Evaporate TFA under N2, lyophilize, and confirm via LC-MS .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-2-methyl-5-oxopentanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-2-methyl-5-oxopentanoic acid

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